molecular formula C17H18FN3O4S B3579174 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine

1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine

Cat. No.: B3579174
M. Wt: 379.4 g/mol
InChI Key: XAHYJZVEGMKTSN-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a 4-nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the 4-Fluorophenylsulfonyl Group: The piperazine core is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 4-fluorophenylsulfonyl group.

    Addition of the 4-Nitrobenzyl Group: Finally, the compound is treated with 4-nitrobenzyl chloride under basic conditions to attach the 4-nitrobenzyl group to the piperazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids or bases.

Major Products

    Reduction of Nitro Group: 1-[(4-fluorophenyl)sulfonyl]-4-(4-aminobenzyl)piperazine.

    Substitution of Fluorine: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis of Sulfonyl Group: Corresponding sulfonic acids and piperazine derivatives.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of its functional groups to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-fluorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine
  • 1-[(4-fluorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine
  • 1-[(4-fluorophenyl)sulfonyl]-4-(4-chlorobenzyl)piperazine

Uniqueness

1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrobenzyl)piperazine is unique due to the presence of both a 4-fluorophenylsulfonyl group and a 4-nitrobenzyl group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O4S/c18-15-3-7-17(8-4-15)26(24,25)20-11-9-19(10-12-20)13-14-1-5-16(6-2-14)21(22)23/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHYJZVEGMKTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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